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Compound of Interest

Compound Name: Anticancer agent 129

Cat. No.: B214767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical anticancer activity of

MM-129, a novel small molecule inhibitor. The data herein summarizes its mechanism of

action, efficacy in colon cancer models, and key pharmacokinetic and safety profiles,

supporting its potential as a therapeutic candidate.

Executive Summary
MM-129 is a 1,2,4-triazine derivative that has demonstrated significant antitumor activity in

preclinical studies. It functions as a multi-targeted inhibitor, primarily affecting the Bruton's

tyrosine kinase (BTK) and the PI3K/AKT/mTOR signaling pathways, which are crucial for

cancer cell proliferation, survival, and immune evasion. Furthermore, MM-129 has been shown

to downregulate the expression of Programmed Death-Ligand 1 (PD-L1), suggesting a

potential role in modulating the tumor microenvironment and overcoming immune resistance.

Preclinical investigations in colon cancer models have revealed that MM-129 inhibits tumor

growth, induces cell cycle arrest, and promotes apoptosis. The compound exhibits a favorable

safety profile and pharmacokinetic properties in animal models, warranting further investigation

for clinical development.
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MM-129 has shown significant tumor growth inhibition in mouse xenograft models using human

colorectal cancer cell lines DLD-1 and HT-29.

Cell Line Treatment Group
Tumor Growth
Inhibition (%)

Reference

DLD-1 MM-129 (10 µmol/kg)
73.5% (compared to

control)

HT-29 MM-129 (10 µmol/kg)
68% (compared to

control)

Pharmacokinetics
Pharmacokinetic studies in Wistar rats have demonstrated that MM-129 has favorable

absorption and bioavailability.

Parameter Value
Route of
Administration

Animal Model Reference

Bioavailability

(F%)
68.6% Intraperitoneal Wistar Rat

Tmax 10-30 min Intraperitoneal Wistar Rat

Cmax
2.22–4.69

µmol/L
Intraperitoneal Wistar Rat

Safety and Tolerability
MM-129 has been shown to have a good safety profile in preclinical models.
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Study Type Animal Model Key Findings Reference

Acute Toxicity Mice

Not fatal or toxic at an

effective anticancer

dose of 10 µmol/kg.

Long-Term

Administration
Mice

Doses of 20 and 40

µmol/kg led to

mortality, while 10

µmol/kg was well-

tolerated.

Developmental

Toxicity
Zebrafish Embryos

No sublethal effects

detected at a

concentration of 10

µM.

Experimental Protocols
Cell Lines and Culture

Cell Lines: Human colorectal adenocarcinoma cell lines DLD-1 and HT-29 were utilized.

Culture Conditions: Cells were maintained in an appropriate medium (e.g., RPMI-1640 or

DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin,

and incubated at 37°C in a humidified atmosphere with 5% CO2.

In Vivo Xenograft Studies
Animal Model: Immunodeficient mice (e.g., Cby.Cg-Foxn1nu/cmdb) were used.

Tumor Implantation: 2 x 10^7 DLD-1 or HT-29 cells were implanted subcutaneously into the

flanks of the mice.

Treatment: Once tumors reached a palpable size, mice were randomized into control and

treatment groups. MM-129 was administered, for example, intraperitoneally at a dose of 10

µmol/kg.
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Tumor Measurement: Tumor volume was measured regularly using calipers and calculated

using the formula: (length × width^2) / 2.

Endpoint: At the end of the study, mice were euthanized, and tumors were excised and

weighed.

Western Blot Analysis
Protein Extraction: Cells were treated with MM-129 at various concentrations for a specified

time (e.g., 24 hours). Cells were then lysed using RIPA buffer containing protease and

phosphatase inhibitors. Protein concentration was determined using a BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) were separated by SDS-

PAGE and transferred to a PVDF membrane.

Immunoblotting: The membrane was blocked with 5% non-fat milk or BSA in TBST and then

incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR,

β-actin) overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated

secondary antibodies.

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system. Densitometry analysis was performed to quantify protein expression levels

relative to a loading control.

Cell Cycle Analysis
Cell Preparation: Cells were seeded and treated with MM-129 for a designated period.

Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at

-20°C.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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